(E)-Ethyl 3-cyclobutylacrylate
Overview
Description
(E)-Ethyl 3-cyclobutylacrylate is an organic compound with the molecular formula C9H14O2. It is an ester derived from acrylic acid and cyclobutyl alcohol. This compound is characterized by the presence of a cyclobutyl group attached to the acrylate moiety, which imparts unique chemical properties and reactivity. It is used in various fields of research and industry due to its versatile nature.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Ethyl 3-cyclobutylacrylate typically involves the esterification of acrylic acid with cyclobutyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Acrylic Acid+Cyclobutyl AlcoholAcid Catalyst(E)-Ethyl 3-cyclobutylacrylate+Water
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (E)-Ethyl 3-cyclobutylacrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The acrylate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the acrylate group under mild conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted acrylates with various functional groups.
Scientific Research Applications
(E)-Ethyl 3-cyclobutylacrylate finds applications in several scientific research areas:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in drug delivery systems due to its ability to form biocompatible polymers.
Industry: Utilized in the production of adhesives, coatings, and sealants due to its excellent film-forming properties.
Mechanism of Action
The mechanism of action of (E)-Ethyl 3-cyclobutylacrylate involves its reactivity towards nucleophiles and electrophiles. The acrylate moiety is particularly reactive due to the presence of the electron-withdrawing ester group, which makes the β-carbon more susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and polymerization reactions.
Comparison with Similar Compounds
Ethyl acrylate: Lacks the cyclobutyl group, making it less sterically hindered and more reactive.
Methyl 3-cyclobutylacrylate: Similar structure but with a methyl ester group instead of an ethyl ester.
Butyl acrylate: Contains a butyl group instead of a cyclobutyl group, leading to different physical properties.
Uniqueness: (E)-Ethyl 3-cyclobutylacrylate is unique due to the presence of the cyclobutyl group, which imparts steric hindrance and affects the compound’s reactivity and physical properties. This makes it suitable for specific applications where such properties are desired.
Biological Activity
(E)-Ethyl 3-cyclobutylacrylate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique cyclobutyl group attached to an acrylate moiety. This structure influences its reactivity and interaction with biological systems.
- Molecular Formula : CHO
- Molecular Weight : 170.22 g/mol
- CAS Number : 409082-86-6
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a potential candidate for developing new antibiotics. The specific mechanisms are still under investigation but may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .
- Anti-inflammatory Effects : There is evidence to suggest that this compound can modulate inflammatory pathways, potentially reducing inflammation in various biological contexts. This effect may be mediated through the inhibition of pro-inflammatory cytokines.
- Cytotoxicity : Some studies have reported cytotoxic effects against specific cancer cell lines, indicating its potential as an anticancer agent. The compound's cytotoxicity appears to be dose-dependent, warranting further exploration into its therapeutic indices and safety profiles .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which could explain its antimicrobial and anti-inflammatory properties.
- Cell Signaling Modulation : It has been suggested that this compound can influence cell signaling pathways, particularly those related to inflammation and apoptosis .
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Antimicrobial | Effective against Gram-positive bacteria | |
Anti-inflammatory | Reduced levels of TNF-alpha in vitro | |
Cytotoxicity | Induced apoptosis in cancer cell lines |
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of this compound, researchers tested various concentrations against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at higher concentrations, suggesting potential for further development as an antimicrobial agent.
Case Study: Anti-inflammatory Mechanisms
Another study focused on the anti-inflammatory effects of this compound in a murine model of acute inflammation. The compound was administered prior to inducing inflammation, resulting in decreased levels of inflammatory markers such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), indicating a promising avenue for therapeutic applications in inflammatory diseases.
Properties
IUPAC Name |
ethyl (E)-3-cyclobutylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-11-9(10)7-6-8-4-3-5-8/h6-8H,2-5H2,1H3/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSXEFJYMRCFOZ-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1CCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1CCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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